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Cat. No.: B1201018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxidases (EC 1.11.1.x) are a large family of enzymes that catalyze the oxidation of a wide

variety of substrates by hydrogen peroxide (H₂O₂). The activity of these enzymes is a key

indicator in many biological processes and is widely utilized in various diagnostic and

biotechnological applications. Benzidine dihydrochloride, a water-soluble salt of benzidine,

serves as a chromogenic substrate for peroxidases. In the presence of peroxidase and H₂O₂,

benzidine is oxidized to a blue-colored product, which can be further converted to a brown,

insoluble polymer. The initial rate of the formation of the blue product is proportional to the

peroxidase activity and can be quantified spectrophotometrically.

Disclaimer: Benzidine and its salts are classified as known or suspected carcinogens.

Appropriate safety precautions, including the use of personal protective equipment (PPE) such

as gloves, lab coat, and safety glasses, and working in a well-ventilated area or a fume hood,

are mandatory when handling benzidine dihydrochloride. Safer alternatives like 3,3',5,5'-

tetramethylbenzidine (TMB) are available and recommended for similar assays.

Principle of the Assay
The assay is based on the horseradish peroxidase (HRP)-catalyzed oxidation of benzidine
dihydrochloride by hydrogen peroxide. The reaction proceeds through a one-electron
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oxidation mechanism, forming a blue-colored radical cation intermediate. The increase in

absorbance of this blue product over time is a direct measure of the peroxidase activity.

Reaction Scheme:

H₂O₂ + Benzidine (reduced, colorless) --(Peroxidase)--> Oxidized Benzidine (blue) + 2H₂O

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the peroxidase activity

assay using benzidine dihydrochloride. These values are compiled from various sources and

may require optimization for specific experimental conditions.
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Parameter
Recommended
Value/Range

Notes

Wavelength of Maximum

Absorbance (λmax)
425 nm, 610 nm

The oxidized benzidine

product has multiple

absorbance peaks; monitoring

the blue color formation is

common. The specific λmax

can vary with pH.

Optimal pH 5.0 - 6.0

Peroxidase activity with

benzidine is highest in the

acidic range. A sodium acetate

or phosphate-citrate buffer is

suitable.

Benzidine Dihydrochloride

Concentration
0.01% - 0.2% (w/v)

Higher concentrations may be

used for staining protocols,

while lower concentrations are

suitable for kinetic assays.

Hydrogen Peroxide (H₂O₂)

Concentration
0.003% - 0.3% (v/v)

The optimal concentration

depends on the enzyme

concentration and should be in

excess but not inhibitory.

Molar Extinction Coefficient (ε) Not well-established

Due to the complexity of the

reaction products, a definitive

molar extinction coefficient for

the blue product is not readily

available. See the "Data

Analysis" section for

quantification strategies.

Experimental Protocols
Reagent Preparation
1. Sodium Acetate Buffer (0.1 M, pH 5.0):
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Prepare a 0.1 M solution of acetic acid.

Prepare a 0.1 M solution of sodium acetate.

Mix the two solutions, monitoring the pH with a calibrated pH meter, until the desired pH of

5.0 is reached.

Store at 4°C.

2. Benzidine Dihydrochloride Stock Solution (1% w/v):

Caution: Handle with extreme care in a fume hood.

Weigh 100 mg of benzidine dihydrochloride and dissolve it in 10 mL of 0.5 M acetic acid.

Store in a dark, tightly sealed container at 4°C. This solution should be prepared fresh

periodically.

3. Hydrogen Peroxide Stock Solution (3% v/v):

Dilute a 30% H₂O₂ stock solution 1:10 with deionized water.

This solution is relatively stable but should be kept in a dark bottle at 4°C.

4. Working Substrate Solution:

Prepare this solution immediately before use.

For a 10 mL final volume:

9.8 mL of 0.1 M Sodium Acetate Buffer (pH 5.0)

0.1 mL of 1% Benzidine Dihydrochloride Stock Solution (final concentration 0.01%)

0.1 mL of 3% Hydrogen Peroxide Stock Solution (final concentration 0.03%)

Mix well. The final concentrations can be optimized based on the expected enzyme activity.
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Spectrophotometric Assay Protocol
Set up the Spectrophotometer: Turn on the spectrophotometer and allow it to warm up. Set

the wavelength to a suitable value for monitoring the blue product formation (e.g., 610 nm).

Prepare Reaction Mixture: In a 1.5 mL cuvette, add 1 mL of the freshly prepared working

substrate solution.

Equilibrate: Place the cuvette in the spectrophotometer and allow the temperature to

equilibrate (e.g., to 25°C).

Blank Measurement: Zero the spectrophotometer with the working substrate solution before

adding the enzyme.

Initiate the Reaction: Add a small volume (e.g., 10-50 µL) of the enzyme sample to the

cuvette. The volume should be chosen to give a linear rate of absorbance increase over a

few minutes.

Data Acquisition: Immediately after adding the enzyme, mix gently by inverting the cuvette

and start recording the absorbance at regular intervals (e.g., every 15 seconds) for a total of

3-5 minutes.

Control: Run a control reaction without the enzyme or with a heat-inactivated enzyme to

account for any non-enzymatic oxidation of benzidine.

Data Analysis
The rate of the reaction is determined from the initial linear portion of the absorbance versus

time plot.

1. Relative Activity Calculation:

Since a precise molar extinction coefficient for the oxidized benzidine product is not readily

available, peroxidase activity can be expressed in relative units:

Activity (ΔAbs/min/mg) = (ΔA / Δt) / mg of protein

Where:
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ΔA is the change in absorbance in the linear range.

Δt is the time interval in minutes.

mg of protein is the amount of protein from the enzyme sample in the assay.

2. Quantification using a Standard Curve:

Alternatively, a standard curve can be generated using a commercial peroxidase standard of

known activity (e.g., horseradish peroxidase).

Prepare a series of dilutions of the standard peroxidase with known activity (Units/mL).

Perform the assay as described above for each dilution.

Plot the initial rate of reaction (ΔA/min) against the known peroxidase activity (Units/mL).

Determine the activity of the unknown sample by interpolating its initial rate on the standard

curve.
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Caption: Peroxidase catalytic cycle with benzidine.
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[https://www.benchchem.com/product/b1201018#using-benzidine-dihydrochloride-for-
peroxidase-activity-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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